2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3h)-one
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Overview
Description
2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an aminoethyl group. The reaction conditions often include the use of solvents such as dioxane and bases like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but with a different functional group arrangement.
4-(2-Aminoethyl)aniline: Another compound with an aminoethyl group but different ring structure.
Uniqueness
2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its specific arrangement of functional groups, which allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to similar compounds.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-3(7)6-8-4(10)2-5(11)9-6/h2-3H,7H2,1H3,(H2,8,9,10,11) |
InChI Key |
MLKQGHCXLGAIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=O)N1)O)N |
Origin of Product |
United States |
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